1-(2-bromophenyl)-N,N-diethylmethanesulfonamide
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Overview
Description
1-(2-bromophenyl)-N,N-diethylmethanesulfonamide is an organic compound that features a brominated phenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-N,N-diethylmethanesulfonamide typically involves the reaction of 2-bromobenzene with diethylamine and methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Step 1: 2-bromobenzene is reacted with diethylamine in the presence of a base such as triethylamine to form the intermediate 2-bromophenyl-N,N-diethylamine.
Step 2: The intermediate is then reacted with methanesulfonyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-N,N-diethylmethanesulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenyl derivatives, while nucleophilic substitution can lead to the formation of different sulfonamide derivatives.
Scientific Research Applications
1-(2-bromophenyl)-N,N-diethylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-N,N-diethylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
- 1-(2-fluorophenyl)-N,N-diethylmethanesulfonamide
- 1-(2-iodophenyl)-N,N-diethylmethanesulfonamide
Uniqueness
1-(2-bromophenyl)-N,N-diethylmethanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different biological and chemical properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-N,N-diethylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-13(4-2)16(14,15)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWLFSROKFESLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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